molecular formula C21H25N3O5S B2593225 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-30-4

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2593225
CAS No.: 899980-30-4
M. Wt: 431.51
InChI Key: CGAIZWAZKYJLGF-UHFFFAOYSA-N
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Description

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a molecular formula of C21H25N3O5S and a molecular weight of 431.51. This compound is known for its applications in various research fields, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer’s.

    Pharmacology: The compound is studied for its potential as a selective inhibitor of specific enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.

    Industry: The compound finds applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.

    N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Shares the benzo[d][1,3]dioxole-5-carboxamide moiety but differs in the alkyl chain.

Uniqueness

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of the piperazine and benzo[d][1,3]dioxole-5-carboxamide moieties, which confer distinct pharmacological properties. Its ability to selectively inhibit acetylcholinesterase while having minimal effects on butyrylcholinesterase makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-21(18-6-7-19-20(14-18)29-16-28-19)22-8-13-30(26,27)24-11-9-23(10-12-24)15-17-4-2-1-3-5-17/h1-7,14H,8-13,15-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAIZWAZKYJLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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